molecular formula C7H16Cl2F2N2OS B6195476 {[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}(imino)methyl-lambda6-sulfanone dihydrochloride CAS No. 2680537-62-4

{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}(imino)methyl-lambda6-sulfanone dihydrochloride

Cat. No.: B6195476
CAS No.: 2680537-62-4
M. Wt: 285.2
InChI Key:
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Description

{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}(imino)methyl-lambda6-sulfanone dihydrochloride is a novel chemical compound characterized by its unique structure featuring a difluorocyclobutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of {[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}(imino)methyl-lambda6-sulfanone dihydrochloride typically involves a multistep synthesis. One common route starts with the synthesis of the difluorocyclobutyl precursor. Key steps include:

  • Cyclobutylation: : Utilizing a difluorocyclobutyl halide and a suitable nucleophile to form the core difluorocyclobutyl structure.

  • Amination: : Introduction of the aminomethyl group via a nucleophilic substitution reaction.

  • Sulfanone Formation: : The final step involves the reaction of the aminomethyl-difluorocyclobutyl intermediate with sulfur-containing reagents under controlled conditions to yield the desired lambda6-sulfanone.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized for yield and purity through process engineering. This may involve continuous flow reactions and advanced purification techniques such as crystallization or chromatography to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : {[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}(imino)methyl-lambda6-sulfanone dihydrochloride can undergo oxidation reactions, often resulting in the formation of sulfoxide or sulfone derivatives.

Reduction: : It can also be reduced under specific conditions to yield its sulfide counterpart.

Substitution: : This compound is capable of participating in substitution reactions, particularly with electrophiles, due to the presence of the aminomethyl and difluorocyclobutyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and potassium permanganate.

  • Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

  • Substitution: : Typically involves strong electrophiles or bases like alkyl halides or lithium diisopropylamide (LDA).

Major Products

Major products of these reactions include sulfoxide and sulfone derivatives, reduced sulfide forms, and substituted derivatives with varied functional groups.

Scientific Research Applications

{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}(imino)methyl-lambda6-sulfanone dihydrochloride is employed in several scientific research areas:

  • Chemistry: : Used as a building block for the synthesis of complex molecules and in studies involving new reaction mechanisms.

  • Biology: : Investigated for its potential as a biochemical probe in studying enzyme activities and protein interactions.

  • Medicine: : Explored as a candidate for drug development, particularly for its possible antibacterial or anticancer properties.

  • Industry: : Utilized in the development of novel materials with specific properties, including enhanced chemical resistance and stability.

Mechanism of Action

The compound exerts its effects through its interactions with specific molecular targets. For instance:

  • Molecular Targets: : Enzymes that catalyze oxidation-reduction reactions, receptors involved in cell signaling pathways.

  • Pathways Involved: : Modulation of oxidative stress pathways, inhibition or activation of specific enzyme functions.

Comparison with Similar Compounds

Similar Compounds

  • [1-(aminomethyl)-3,3-difluorocyclobutyl]methyl-lambda6-sulfanone: : Shares a similar core structure but lacks the imino group.

  • Difluorocyclobutyl Sulfanone Compounds: : Compounds with the difluorocyclobutyl moiety and varying substituents, offering a diverse range of chemical properties and biological activities.

Uniqueness

The presence of both the imino and aminomethyl groups in {[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}(imino)methyl-lambda6-sulfanone dihydrochloride imparts unique reactivity and functionality compared to its analogs. This dual-functional group configuration provides distinct advantages in synthetic versatility and potential biological activity.

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Properties

CAS No.

2680537-62-4

Molecular Formula

C7H16Cl2F2N2OS

Molecular Weight

285.2

Purity

95

Origin of Product

United States

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